molecular formula C12H11NS B8309814 2-(3,6-dihydro-2H-thiopyran-4-ylethynyl)pyridine

2-(3,6-dihydro-2H-thiopyran-4-ylethynyl)pyridine

Cat. No. B8309814
M. Wt: 201.29 g/mol
InChI Key: PWUXSQLIAVGZRH-UHFFFAOYSA-N
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Patent
US06774138B2

Procedure details

Reactants: 2-ethynylpyridine (6.0 mmol, 618 mg), tetrahydrothiopyran-4-one (6.0 mmol, 696 mg); yields 2-(3,6-dihydro-2H-thiopyran-4-ylethynyl)pyridine as a transparent oil (150 mg, 12% overall yield). 1H NMR (CDCl3, 300 MHz) δ 8.57 (m, 1H), 7.61 (m, 1H), 7.40 (m, 1H), 7.21 (m, 1H), 6.46 (m, 1H), 3.27 (m, 2H), 2.78 (m, 2H), 2.57 (m, 2H). MS (EI ionization) 201 (M+).
Quantity
618 mg
Type
reactant
Reaction Step One
Quantity
696 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[CH:2].[S:9]1[CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]1>>[S:9]1[CH2:10][CH:11]=[C:12]([C:2]#[C:1][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=2)[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
618 mg
Type
reactant
Smiles
C(#C)C1=NC=CC=C1
Step Two
Name
Quantity
696 mg
Type
reactant
Smiles
S1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1CCC(=CC1)C#CC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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